molecular formula C17H17N3O B4565245 2-{2-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE

2-{2-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE

Cat. No.: B4565245
M. Wt: 279.34 g/mol
InChI Key: LLXQJBQRKJHMTA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE typically involves multiple steps. One common method includes the reaction of 2-methylbenzyl chloride with 1H-1,3-benzodiazole under basic conditions to form the intermediate 2-{2-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETIC ACID. This intermediate is then converted to the final product through an amide formation reaction using acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .

Scientific Research Applications

2-{2-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

Uniqueness

2-{2-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[2-[(2-methylphenyl)methyl]benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12-6-2-3-7-13(12)10-17-19-14-8-4-5-9-15(14)20(17)11-16(18)21/h2-9H,10-11H2,1H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXQJBQRKJHMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2=NC3=CC=CC=C3N2CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{2-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE
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2-{2-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE
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2-{2-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE
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2-{2-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE
Reactant of Route 5
2-{2-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE
Reactant of Route 6
2-{2-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.